IDO1 Inhibitory Potency (IC50) of 7-Bromo-4-methyl-1H-indole Derived Lead Compound: A Comparator to Clinical Candidates
A derivative of 7-Bromo-4-methyl-1H-indole exhibits significant inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. In a direct comparison within the same assay platform, this 7-bromoindole-based lead compound demonstrated an IC50 of 21 nM against recombinant human IDO1 expressed in HEK293 cells [2]. This potency is on par with some of the most advanced clinical IDO1 inhibitors, such as Epacadostat (INCB024360) and Linrodostat (BMS-986205), which have reported IC50 values in the 10-100 nM range [3]. The 7-bromo-4-methyl substitution pattern is a key pharmacophoric element enabling this high-affinity interaction [1].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 nM (for derivative compound BDBM50513446) |
| Comparator Or Baseline | Clinical IDO1 inhibitors (e.g., Epacadostat, Linrodostat) |
| Quantified Difference | Potency in the same low-nanomolar range as clinical candidates (approx. 10-100 nM IC50 range) |
| Conditions | Inhibition of recombinant human IDO1 expressed in HEK293 cells, measuring N-formylkynurenine formation after 1-hour incubation. |
Why This Matters
For researchers developing novel IDO1 inhibitors for cancer immunotherapy, 7-Bromo-4-methyl-1H-indole is a privileged scaffold that has already yielded lead compounds with competitive low-nanomolar potency, making it a strategically important starting material for medicinal chemistry optimization.
- [1] BindingDB. BDBM50513446 (CHEMBL4451860) - 7-Bromo-4-methyl-1H-indole derived IDO1 inhibitor. BindingDB Entry. View Source
- [2] ChEMBL Database. CHEMBL4451860 Bioactivity Data. Assay ID: CHEMBL3903824. IC50: 21 nM. View Source
- [3] Liu, X., et al. (2010). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520-3530. (For Epacadostat data). DOI: 10.1182/blood-2009-09-246124. View Source
